molecular formula C14H12N2O3 B586239 N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N CAS No. 1391053-26-1

N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N

Cat. No.: B586239
CAS No.: 1391053-26-1
M. Wt: 259.239
InChI Key: AGXRTZITFWDMAD-SXVCCXSBSA-N
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Description

N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N is a compound that has been labeled with stable isotopes of carbon-13 and nitrogen-15. This labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry, biology, and medicine. The compound is known for its high purity and is often used as a tracer in metabolic studies and drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the molecular structure. The general synthetic route includes the following steps:

    Formation of the Pyridinylbenzoyl Intermediate: This step involves the reaction of 2-pyridinecarboxylic acid with a benzoyl chloride derivative under basic conditions to form the pyridinylbenzoyl intermediate.

    Coupling with Glycine: The intermediate is then coupled with glycine, which has been labeled with carbon-13 and nitrogen-15, using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N involves its role as a tracer in various biochemical processes. The labeled isotopes allow researchers to track the compound’s movement and transformation within biological systems. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    N-[4-(2-Pyridinyl)benzoyl]glycine: The unlabeled version of the compound, used in similar applications but without the benefits of isotopic labeling.

    N-[4-(2-Pyridinyl)benzoyl]alanine-13C2,15N: A similar compound where glycine is replaced with alanine, also labeled with carbon-13 and nitrogen-15.

Uniqueness

N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N is unique due to its dual isotopic labeling, which provides enhanced sensitivity and specificity in tracing studies. This makes it particularly valuable in complex biochemical and pharmacological research .

Properties

CAS No.

1391053-26-1

Molecular Formula

C14H12N2O3

Molecular Weight

259.239

IUPAC Name

2-[(4-pyridin-2-ylbenzoyl)amino]acetic acid

InChI

InChI=1S/C14H12N2O3/c17-13(18)9-16-14(19)11-6-4-10(5-7-11)12-3-1-2-8-15-12/h1-8H,9H2,(H,16,19)(H,17,18)/i9+1,13+1,16+1

InChI Key

AGXRTZITFWDMAD-SXVCCXSBSA-N

SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O

Origin of Product

United States

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